molecular formula C20H15F3N4O2S2 B6420626 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 881939-71-5

4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B6420626
CAS No.: 881939-71-5
M. Wt: 464.5 g/mol
InChI Key: TUAQHKNIVZQCCA-UHFFFAOYSA-N
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Description

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a hybrid heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. The quinoline moiety is linked via an amino bridge to a benzenesulfonamide group, which is further substituted with a 1,3-thiazol-2-yl ring.

Properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c1-12-10-17(16-7-2-13(20(21,22)23)11-18(16)25-12)26-14-3-5-15(6-4-14)31(28,29)27-19-24-8-9-30-19/h2-11H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAQHKNIVZQCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N3O2SC_{19}H_{18}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 395.43 g/mol. The structure features a quinoline moiety substituted with trifluoromethyl and an amino group, alongside a thiazole and sulfonamide group.

PropertyValue
Molecular FormulaC19H18F3N3O2SC_{19}H_{18}F_{3}N_{3}O_{2}S
Molecular Weight395.43 g/mol
CAS Number881940-77-8

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of quinoline have shown moderate activity against influenza viruses. A related compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid , demonstrated an EC50 value of 25 µM against H1N1 influenza virus, suggesting that modifications in the quinoline structure can influence antiviral efficacy significantly .

Anticancer Potential

The sulfonamide class of compounds has been extensively studied for their anticancer properties. A study focusing on various sulfonamide derivatives reported that compounds containing quinoline rings exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of carbonic anhydrase, which plays a crucial role in tumor growth and metastasis .

Inhibition of Enzymatic Activity

The compound's structural components suggest potential inhibition of key enzymes involved in various biological pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis in bacteria and some cancer cells. This inhibition could lead to impaired cellular proliferation and survival .

Case Studies

  • Case Study on Antiviral Activity : A study conducted on the antiviral activity of similar quinoline derivatives found that specific modifications increased potency against viral targets. The study emphasizes the importance of functional groups in enhancing biological activity.
  • Case Study on Anticancer Activity : In vitro studies demonstrated that a related compound led to apoptosis in cancer cells through activation of caspase pathways, highlighting the potential of quinoline-based sulfonamides as therapeutic agents.

Comparison with Similar Compounds

Thiazol-2-yl Sulfonamides

  • Example: 4-((2-Hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (L3) Key Differences: L3 lacks the quinoline core and instead incorporates a benzylidene Schiff base. Activity: L3 exhibits moderate cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ ~15–25 µM), suggesting that the quinoline substitution in the target compound may improve potency by enhancing membrane permeability or target affinity .

Thiadiazole Sulfonamides

  • Example: 4-[5-(1-((4-Nitrobenzylidene)hydrazineylidene)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c) Key Differences: Replaces the quinoline-thiazole system with a thiadiazole ring and nitrobenzylidene substituent. Activity: 7c shows cytotoxic activity in the micromolar range, but the absence of a fused aromatic system (e.g., quinoline) may limit intercalation or π-π stacking interactions with biological targets .

Substituent Effects

Trifluoromethyl vs. Methyl Groups

  • The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl-substituted analogues (e.g., 4-methyl-1,3-thiazol-2-yl derivatives). This substitution is critical for improving pharmacokinetic profiles .

Amino Bridge vs. Direct Linkage

  • Compounds like 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) lack the amino bridge, reducing conformational flexibility. The target compound’s amino linker may facilitate better binding to enzymes or receptors requiring deeper cavity penetration .

Cytotoxicity and Bioactivity

Compound Core Structure Key Substituents Cytotoxic Activity (IC₅₀) Reference
Target Compound Quinoline-sulfonamide 2-Me, 7-CF₃, thiazol-2-yl Not reported
L3 (Schiff base-thiazole) Benzene-sulfonamide 2-OH-benzylidene, thiazol-2-yl ~15–25 µM
7c (Thiadiazole-sulfonamide) Thiadiazole 4-NO₂-benzylidene ~10–20 µM
4-Methyl-1,3-thiazol-2-yl derivatives Thiazole 4-Me, varied sulfonamides Variable (5–50 µM)

Insights :

  • Thiazol-2-yl sulfonamides generally exhibit moderate cytotoxicity, but the addition of electron-deficient groups (CF₃, NO₂) may enhance target selectivity .

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